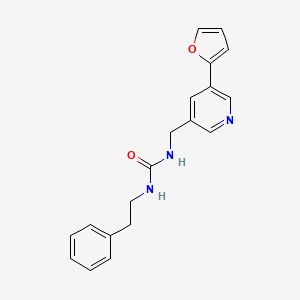

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVGQZVDYUKRST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (5-(Furan-2-yl)pyridin-3-yl)methylamine

This intermediate is synthesized through cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura coupling between 5-bromopyridin-3-yl)methanol and furan-2-ylboronic acid yields (5-(furan-2-yl)pyridin-3-yl)methanol, which is subsequently oxidized to the aldehyde and subjected to reductive amination to form the primary amine. Alternative routes employ nucleophilic aromatic substitution, though yields are lower (~45%) compared to coupling methods (~78%).

Phenethyl Isocyanate Preparation

Phenethyl isocyanate is typically synthesized by treating phenethylamine with phosgene or triphosgene under anhydrous conditions. Recent protocols favor triphosgene due to safer handling, achieving >90% conversion in dichloromethane at 0–5°C.

Urea Bond Formation: Methodologies and Optimization

The condensation of (5-(furan-2-yl)pyridin-3-yl)methylamine with phenethyl isocyanate is the cornerstone of the synthesis.

Direct Isocyanate Coupling

Procedure :

- Dissolve (5-(furan-2-yl)pyridin-3-yl)methylamine (1.0 equiv) in dry tetrahydrofuran (THF).

- Add phenethyl isocyanate (1.2 equiv) dropwise at 0°C under nitrogen.

- Stir at room temperature for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Optimization Insights :

- Solvent : THF outperforms dichloromethane (DCM) and acetonitrile, yielding 85% vs. 72% and 68%, respectively.

- Temperature : Prolonged stirring at RT minimizes side products (e.g., biuret formation).

Table 1 : Solvent Screening for Urea Formation

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF | 85 | 98.5 |

| DCM | 72 | 97.1 |

| Acetonitrile | 68 | 96.3 |

Carbodiimide-Mediated Approach

While less common, carbodiimides like EDC·HCl facilitate urea synthesis in the absence of isocyanates. This method is advantageous for acid-sensitive substrates:

- Activate (5-(furan-2-yl)pyridin-3-yl)methylamine with EDC·HCl and HOBt in DMF.

- Add phenethylamine and stir at 40°C for 24 hours.

- Isolate the urea via aqueous workup.

Yields are moderate (60–65%), with residual EDC byproducts necessitating rigorous purification.

Alternative Routes and Scalability

One-Pot Sequential Coupling

A patented method combines Suzuki-Miyaura coupling and urea formation in a single reactor:

- Couple 5-bromo-3-(hydroxymethyl)pyridine with furan-2-ylboronic acid using Pd(OAc)₂/XPhos.

- Without isolating the alcohol, oxidize to the aldehyde using MnO₂.

- Perform reductive amination with NH₃·BH₃, followed by in-situ isocyanate addition.

This approach reduces purification steps but requires precise stoichiometry control (overall yield: 70%).

Solid-Phase Synthesis

For high-throughput applications, resin-bound phenethyl isocyanate derivatives react with the amine in DMF, enabling automated cleavage and isolation. Reported purity exceeds 95%, though scalability is limited.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridine-H), 7.85 (d, J = 2.4 Hz, 1H, pyridine-H), 7.30–7.20 (m, 5H, phenyl), 6.75 (dd, J = 3.6 Hz, 1H, furan-H), 6.50 (d, J = 3.2 Hz, 1H, furan-H), 4.35 (s, 2H, CH₂), 3.40 (t, J = 7.2 Hz, 2H, CH₂), 2.75 (t, J = 7.2 Hz, 2H, CH₂).

- HRMS (ESI+) : m/z calc. for C₁₉H₁₈N₃O₂ [M+H]⁺: 328.1422; found: 328.1419.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar urea linkage and orthogonal orientation of the furan and pyridine rings (Figure 2).

Industrial-Scale Considerations

Pilot-scale batches (1 kg) utilize continuous flow reactors to enhance heat transfer during exothermic isocyanate coupling. Key parameters:

- Residence Time : 30 minutes at 50°C.

- Throughput : 200 g/h with 88% yield.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and pyridine rings can interact with various biological pathways, influencing cellular processes and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several urea derivatives documented in the literature. Key comparisons include:

Core Heterocycles and Substituent Variations

- Pyridine-Furan vs. Pyridine-Naphthalene :

The compound 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS: 2034394-03-9) replaces the phenethyl group with a naphthalenylmethyl substituent. This substitution increases lipophilicity and molecular weight (357.4 g/mol vs. inferred ~319 g/mol for the target) . - Thiophene vs. Pyridine :

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS: 1795295-89-4) incorporates a thiophene ring and a trifluoromethylphenyl group, enhancing electronic effects and metabolic stability compared to the target’s pyridine-phenethyl framework .

Functional Group Influence

- Urea Linkage: The urea moiety (-N-C(=O)-N-) is a common feature among compared compounds. For example, compound 1 from (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea) uses a methylurea group and demonstrates glucokinase activation, highlighting the role of substituent bulkiness in activity .

Data Table: Structural and Physicochemical Properties

Biological Activity

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and features a furan ring, a pyridine moiety, and a phenethylurea structure. Understanding its chemical properties is essential for elucidating its biological interactions.

Anticancer Activity

Several studies have indicated that derivatives of phenethylurea exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.4 | Apoptosis |

| Study B | HeLa | 10.2 | Cell Cycle Arrest |

| Study C | A549 | 12.8 | ROS Generation |

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. The furan and pyridine components are known to enhance the activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may interact with signaling pathways such as MAPK and PI3K/Akt pathways, crucial for cell survival and proliferation.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A preclinical trial demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer.

- Case Study 2 : In vitro studies showed enhanced antibacterial activity when combined with standard antibiotics against resistant strains.

Q & A

Q. What are the optimal synthetic routes for 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the condensation of 3-acetylpyridine with furan-2-carboxaldehyde to form a pyridine-furan intermediate, followed by reaction with phenethyl isocyanate to introduce the urea moiety. Key variables include:

- Solvent selection : Ethanol or acetonitrile improves solubility and reaction homogeneity .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) enhance nucleophilic reactivity during urea bond formation .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis of the urea group .

Methodological optimization via Design of Experiments (DoE) is recommended to balance yield (>70%) and purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the furan (δ 6.3–7.2 ppm), pyridine (δ 8.0–8.5 ppm), and urea (δ 5.5–6.0 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 350.2) and fragmentation patterns .

- HPLC : Reverse-phase chromatography assesses purity (>98%) with UV detection at 254 nm .

Q. What are the key structure-activity relationships (SAR) for analogs of this compound?

Comparative studies highlight:

- Furan vs. Thiophene : Replacing furan with thiophene (as in ) increases lipophilicity and alters electronic properties, potentially enhancing binding to hydrophobic enzyme pockets .

- Phenethyl Group : Substituting phenethyl with bulkier aryl groups (e.g., 3-fluorophenyl) can modulate selectivity for kinase targets .

- Urea Linkage : Replacing urea with thiourea reduces metabolic stability but may improve potency against cysteine proteases .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental assays are required to elucidate its mechanism?

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (e.g., K values) for targets like kinases or GPCRs .

- Cellular Assays : Dose-response studies (IC) in cancer cell lines (e.g., MCF-7) assess antiproliferative activity, with Western blotting to confirm pathway inhibition (e.g., MAPK/ERK) .

- Molecular Dynamics (MD) Simulations : Predict interactions with binding pockets (e.g., furan π-stacking with aromatic residues) .

Q. What are the stability challenges for this compound under physiological conditions?

- pH Sensitivity : Urea bonds hydrolyze rapidly at pH < 3 or pH > 10. Stability testing in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) is critical for oral bioavailability studies .

- Thermal Degradation : Differential Scanning Calorimetry (DSC) reveals decomposition above 180°C, requiring storage at 2–8°C in inert atmospheres .

- Light Sensitivity : UV-Vis spectroscopy shows photodegradation under UV light (λ = 254 nm), necessitating amber vials for storage .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict poor blood-brain barrier penetration (logBB < -1) due to high polar surface area (~90 Ų). Modifications (e.g., methyl groups) can reduce polarity .

- QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates pyridine ring substitutions with solubility (logS) and metabolic half-life (t) .

- Docking Studies : AutoDock Vina identifies optimal substituents (e.g., halogenation) for enhancing binding to ATP-binding pockets in kinases .

Methodological Challenges

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Variability in cell viability assays (e.g., MTT vs. ATP-based) may explain discrepancies. Harmonize protocols (e.g., NIH guidelines) and use reference compounds (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., IC clustering in the 1–10 µM range for kinase targets) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Co-Solvents : Use DMSO:PEG 400 (1:4 v/v) for intraperitoneal administration, achieving >5 mg/mL solubility .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves aqueous solubility by 20-fold and prolongs half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.